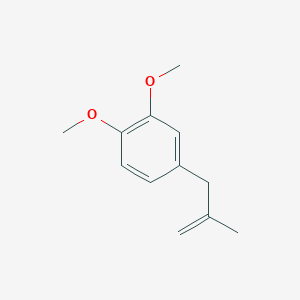

3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “3,4-Dimethoxyphenol” and “3-(3,4-Dimethoxyphenyl)propionic acid” based on the structural similarity12.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene”. However, there are methods available for the synthesis of related compounds34.Molecular Structure Analysis

The molecular structure of “3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene” is not directly available. However, a related compound “3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one” has been studied, and its structure was analyzed using vibrational spectra, HOMO–LUMO analysis, and hyperpolarizability5.Chemical Reactions Analysis

Specific chemical reactions involving “3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene” are not readily available. However, a related compound “1-(3’,4’-Dimethoxyphenyl)Propene” has been studied, and it was found that in the presence of H2O2, this compound can easily decompose lignin and analogue compounds under mild conditions6.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene” are not directly available. However, a related compound “3,4-Dimethoxyphenol” has a molecular formula of C8H10O3, an average mass of 154.163 Da, and a Monoisotopic mass of 154.062988 Da1.Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

Research has shown that asymmetric dihydroxylation of (E)-1-(3,4-dimethoxyphenyl)-3-(2-methoxy-methyl-4,6-dimethoxy-phenyl)-propene can lead to the production of catechin diastereomers with high enantiomeric excesses and yields. This process has implications in the synthesis of optically active compounds which are essential in various fields of chemistry and pharmaceuticals (Rensburg et al., 1997).

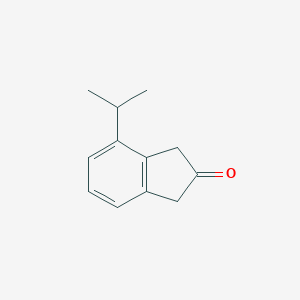

Synthesis of Indanones

A study demonstrated the synthesis of 4,6-dimethoxy-3,3-dimethylindan-1-one from ethyl 3-(3,5-dimethoxyphenyl)-propionate, showing the potential of this chemical in the preparation of complex organic structures (Kasturi et al., 1974).

Antibacterial Compounds Synthesis

Research in 1982 synthesized new 1-methyl-3-aryl-2-(arylazo/N-substituted p-sulphamylbenzeneazo) propane-1, 3-diones, including 1-methyl-3(3',4'-dimethoxyphenyl) propane-1,3-diones, indicating potential antibacterial applications (Nigam et al., 1982).

Catalyzed Oxidation Studies

A study utilized 1-(3,4-dimethoxyphenyl)-1-propene in the presence of a Mn(IV)-Me4DTNE complex to catalyze the oxidation of lignin model compounds with hydrogen peroxide. This research has implications in understanding and improving the processes of lignin degradation, which is crucial in the field of bioenergy (Cui et al., 1999).

Oxidation Mechanism Elucidation

Further research into the oxidation of lignin model compounds revealed the mechanisms involved when using compounds like 1-(3,4-dimethoxyphenyl)-1-propene as substrates. Such studies are critical in understanding the chemical pathways and optimizing processes in organic chemistry and material science (Alves et al., 2003).

Safety And Hazards

The safety and hazards of “3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene” are not directly available. However, a related compound “(3,4-Dimethoxyphenyl)acetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation8.

Zukünftige Richtungen

The future directions of “3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene” are not directly available. However, a related compound “3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one” has been studied for its potential use in the synthesis of various polyfunctional compounds, and carbocycles, and especially, heterocycles9.

Please note that the information provided is based on the closest related compounds available and may not fully represent the exact properties of “3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene”. For more accurate information, further research and experimental data would be required.

Eigenschaften

IUPAC Name |

1,2-dimethoxy-4-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)7-10-5-6-11(13-3)12(8-10)14-4/h5-6,8H,1,7H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCDCYYXQXNULF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597656 |

Source

|

| Record name | 1,2-Dimethoxy-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-2-methyl-1-propene | |

CAS RN |

155583-45-2 |

Source

|

| Record name | 1,2-Dimethoxy-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B118629.png)

![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)